molecular formula C16H24N2O3 B5140483 N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide

N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide

Cat. No. B5140483
M. Wt: 292.37 g/mol
InChI Key: XZCZIADJNCSNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide, also known as IAA-94, is a pharmacological agent that has been widely used in scientific research. It belongs to the class of hydrazide compounds and is a potent inhibitor of the volume-regulated anion channel (VRAC).

Mechanism of Action

N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide acts as a non-specific inhibitor of VRAC. It binds to the channel pore and blocks the flow of anions through the channel. This results in a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of VRAC by N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the activity of ion channels and transporters. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has also been shown to inhibit the release of neurotransmitters and cytokines from cells.

Advantages and Limitations for Lab Experiments

N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide is a potent and specific inhibitor of VRAC, making it a valuable tool in scientific research. Its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC. However, N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has some limitations. It is a non-specific inhibitor of VRAC, and its use can lead to off-target effects. Additionally, its potency can vary depending on the cell type and experimental conditions.

Future Directions

There are many future directions for the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in scientific research. One direction is the development of more specific inhibitors of VRAC. Another direction is the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in the treatment of diseases that are associated with VRAC dysfunction, such as cancer and cystic fibrosis. Additionally, the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in combination with other drugs may lead to more effective treatments for these diseases.

Synthesis Methods

The synthesis of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 2,2-dimethylpropanohydrazide in the presence of triethylamine to obtain N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide. The purity of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide can be improved by recrystallization from ethanol.

Scientific Research Applications

N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been widely used in scientific research as a tool to study the VRAC. VRAC is a ubiquitous ion channel that is involved in the regulation of cell volume, cell proliferation, and apoptosis. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to be a potent inhibitor of VRAC, and its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC.

properties

IUPAC Name

2,2-dimethyl-N'-[2-(4-propan-2-ylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZIADJNCSNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N'-{[4-(propan-2-yl)phenoxy]acetyl}propanehydrazide

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